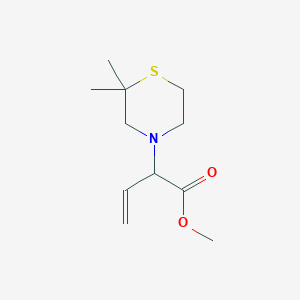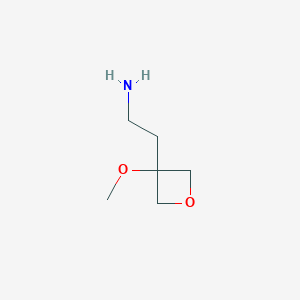
2-(3-Methoxyoxetan-3-yl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Methoxyoxetan-3-yl)ethanamine is an organic compound with the molecular formula C6H13NO2 It features an oxetane ring, which is a four-membered cyclic ether, and an ethanamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxyoxetan-3-yl)ethanamine typically involves the formation of the oxetane ring followed by the introduction of the ethanamine group. One common method is the cyclization of a suitable precursor, such as a 3-methoxy-1,3-dihydroxypropane, under acidic conditions to form the oxetane ring. This is followed by the reaction with ethylenediamine to introduce the ethanamine group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity, and minimizing the use of hazardous reagents and conditions.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Methoxyoxetan-3-yl)ethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the oxetane ring or the ethanamine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxetane derivatives, while reduction can produce various amine derivatives.
Applications De Recherche Scientifique
2-(3-Methoxyoxetan-3-yl)ethanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of polymers and other materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-(3-Methoxyoxetan-3-yl)ethanamine involves its interaction with specific molecular targets. The oxetane ring can participate in ring-opening reactions, while the ethanamine group can interact with biological molecules such as enzymes and receptors. These interactions can modulate various biochemical pathways and processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3-Methoxyphenyl)ethanamine: This compound features a phenyl ring instead of an oxetane ring and has different chemical properties and applications.
2-(5-Methoxy-1H-indol-3-yl)ethanamine:
Uniqueness
The oxetane ring is less common in organic compounds, making this compound a valuable building block for novel chemical entities .
Propriétés
Formule moléculaire |
C6H13NO2 |
|---|---|
Poids moléculaire |
131.17 g/mol |
Nom IUPAC |
2-(3-methoxyoxetan-3-yl)ethanamine |
InChI |
InChI=1S/C6H13NO2/c1-8-6(2-3-7)4-9-5-6/h2-5,7H2,1H3 |
Clé InChI |
ABZVJAQKHDODTB-UHFFFAOYSA-N |
SMILES canonique |
COC1(COC1)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl (S)-2-(6-(4-chlorophenyl)-8-methoxy-1-methyl-4H-benzo[f][1,2,4]triazolo[4,3-a][1,4]diazepin-4-yl)acetate](/img/structure/B12867046.png)
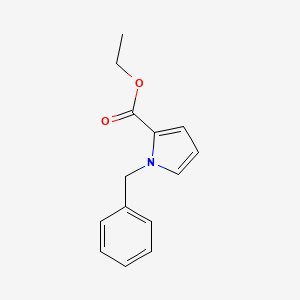
![3-methoxy-6,7-dihydrobenzo[d]isoxazol-4(5H)-one](/img/structure/B12867064.png)

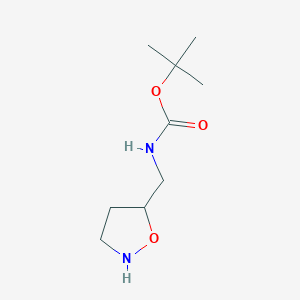
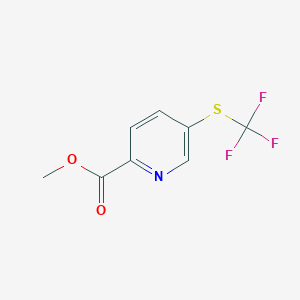
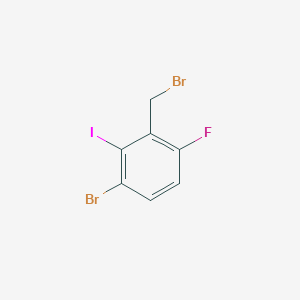

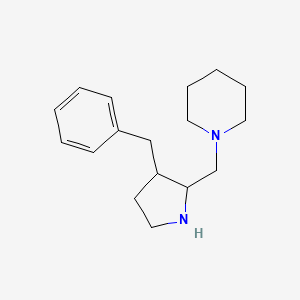
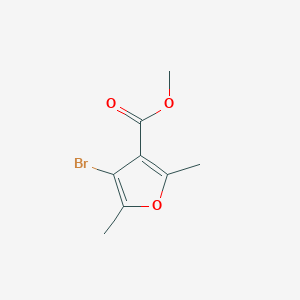
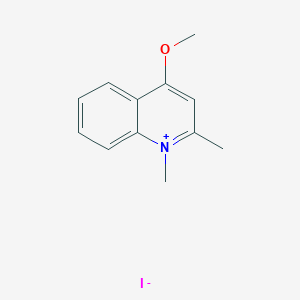
![2-Bromo-5-methylbenzo[d]oxazole](/img/structure/B12867117.png)
![5-[(1-naphthalenyloxy)methyl]-1,3,4-Thiadiazol-2-amine](/img/structure/B12867128.png)
